4-Methylanisole

Catalog No.
S595169
CAS No.
104-93-8
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylanisole

CAS Number

104-93-8

Product Name

4-Methylanisole

IUPAC Name

1-methoxy-4-methylbenzene

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3

InChI Key

CHLICZRVGGXEOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC

Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM.
1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL
Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1-Methoxy-4-methylbenzene; 1-Methyl-4-methoxybenzene; 4-Cresol Methyl Ether; 4-Methoxytoluene; 4-Methyl-1-methoxybenzene; 4-Methylanisole; Methyl p-Methylphenyl Ether; Methyl p-Tolyl Ether; NSC 6254; O-Methyl-p-cresol; p-Cresol Methyl Ether; p-Cresyl

Canonical SMILES

CC1=CC=C(C=C1)OC

4-Methylanisole, also known as 1-methoxy-4-methylbenzene, is an organic compound with the molecular formula C8H10OC_8H_{10}O and a molecular weight of 122.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the para position of a methyl-substituted benzene ring. This compound appears as a clear, colorless to light yellow liquid and has a boiling point of approximately 175.5 °C and a melting point of -32 °C . Its structure can be represented by the SMILES notation: COC1=CC=C(C)C=C1 .

Biological Studies:

  • Metabolism research: 1-Methoxy-4-methylbenzene is a metabolite of several other compounds, including thymol and estradiol. Studying its presence in biological samples can provide insights into the metabolism of these parent compounds .
  • Biomarker discovery: Researchers are exploring the potential of 1-methoxy-4-methylbenzene as a biomarker for certain diseases or conditions. However, this research is still in its early stages .

Chemical Research:

  • Organic synthesis: 1-Methoxy-4-methylbenzene is a valuable starting material for the synthesis of various other organic compounds due to its readily available reactive groups .
  • Solvent properties: 1-Methoxy-4-methylbenzene can be used as a solvent in various research applications due to its nonpolar nature and ability to dissolve a wide range of other organic compounds .

Material Science:

  • Polymer development: 1-Methoxy-4-methylbenzene has been investigated for its potential use in the development of polymers with specific properties, such as improved thermal stability or conductivity .
  • Liquid crystal applications: 1-Methoxy-4-methylbenzene is being studied for its potential use in liquid crystal displays due to its ability to align in specific orientations under an electric field .
, particularly oxidation. For instance, it can be oxidized to produce p-anisaldehyde using catalysts such as vanadium pentoxide on alumina-titania support . The oxidation reaction can achieve significant conversion rates; one study reported an 81% conversion at 200 rpm and 25 °C with around 75% selectivity for the desired product .

Additionally, it can react with strong oxidizing agents under specific conditions, leading to the formation of various derivatives. The compound's reactivity is influenced by its functional groups, making it suitable for further transformations in organic synthesis.

Several methods exist for synthesizing 4-methylanisole:

  • Methylation of Phenol: This method involves the methylation of phenol with methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: The compound can also be synthesized via Friedel-Crafts alkylation by reacting anisole with an alkyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst.
  • Direct Methylation: Another approach includes direct methylation of p-cresol using dimethyl sulfate or other methylating agents under controlled conditions.

These methods vary in efficiency and yield, with considerations for safety and environmental impact during synthesis.

4-Methylanisole finds applications across various fields:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: The compound is utilized in perfumes and cosmetics for its aromatic properties.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

These applications leverage its unique chemical structure and properties, making it valuable in industrial processes.

Research on interaction studies involving 4-methylanisole primarily focuses on its reactivity with other compounds during oxidation processes. For example, studies have investigated its behavior when subjected to electrochemical oxidation, revealing insights into reaction kinetics and product formation . Such studies are crucial for understanding how this compound can be effectively used in synthetic pathways or industrial applications.

Several compounds are structurally similar to 4-methylanisole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
p-CresolC7H8OHydroxy group instead of methoxy; used as disinfectant.
AnisoleC7H8OLacks methyl substitution at the para position; used as solvent.
o-MethylanisoleC8H10OMethyl group at ortho position; different physical properties.
3-MethylanisoleC8H10OMethyl group at meta position; distinct reactivity patterns.

4-Methylanisole's unique para-substitution allows for specific chemical reactivity that differs from these similar compounds, making it particularly useful in synthetic organic chemistry.

4-Methylanisole (C₈H₁₀O), also known as 4-methoxytoluene or p-methylanisole, is a methoxy-substituted aromatic compound with significant industrial and scientific relevance. It is a volatile organic compound (VOC) naturally found in essential oils such as ylang-ylang (Cananga odorata) and Mimusops elengi flowers. Industrially, it serves as a key ingredient in perfumery, food flavoring, and pharmaceutical intermediates. Its role as a solubilizate in sodium dodecyl sulfate (SDS) micellar systems has also made it a model compound for studying molecular interactions in colloid chemistry. The compound’s structural simplicity and functional groups make it a valuable subject for research in organic synthesis, environmental science, and toxicokinetics.

Historical Development and Industrial Relevance

First synthesized in the early 20th century via methylation of p-cresol, 4-methylanisole gained prominence as a cost-effective alternative to natural essential oils in fragrances. Its industrial production expanded with the development of Williamson ether synthesis, utilizing p-cresol and methylating agents like dimethyl sulfate or methyl iodide. By the 1980s, it became a staple in flavor formulations for confectionery and dairy products, leveraging its naphthyl and phenolic aroma profiles. The compound’s stability and solubility in organic solvents further solidified its role in pharmaceutical synthesis, particularly in creating tetralin derivatives.

Current Research Gaps and Objectives

Despite its widespread use, critical gaps persist in understanding its environmental persistence, metabolic pathways in biological systems, and scalable green synthesis methods. Recent studies highlight its limited biodegradability (30–40% over 28 days) and potential immunotoxic effects in juvenile rats, underscoring the need for advanced toxicokinetic models. Current research objectives focus on:

  • Developing catalytic systems for solvent-free methylation of p-cresol.
  • Elucidating its role in lignin-derived bio-oil compositions.
  • Optimizing analytical methods for trace detection in complex matrices.

Traditional Methylation Methods

Alkylation of p-Cresol with Methylating Agents

The conventional synthesis of 4-methylanisole involves the O-methylation of p-cresol using methylating agents such as methyl chloride, dimethyl sulfate, or methanol. Early industrial processes relied on alkaline conditions (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack by the methylating agent [5]. For instance, methanol-mediated methylation under acidic or basic conditions proceeds via an SN2 mechanism, where the methoxy group substitutes the hydroxyl proton. However, selectivity challenges arise due to competing C-methylation (ring alkylation), which generates undesirable byproducts like 2,4-dimethylphenol [5].

A study comparing methylating agents demonstrated that dimethyl sulfate offers higher reactivity under mild conditions (60–80°C), achieving 85–90% conversion of p-cresol to 4-methylanisole within 2 hours [5]. In contrast, methanol requires elevated temperatures (120–150°C) and prolonged reaction times (>6 hours) to attain comparable yields, albeit with improved safety profiles [5].

Reaction Mechanisms and Side Reactions

The methylation mechanism proceeds through a two-step process: (1) deprotonation of p-cresol to form a phenoxide ion, and (2) nucleophilic substitution at the methylating agent’s electrophilic methyl group. Side reactions predominantly involve C-methylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. This side pathway is favored under strongly acidic conditions or excessive methylating agent concentrations, leading to byproducts such as 2,4-dimethylphenol and toluene via subsequent dehydroxylation [3] [4].

Isomerization and disproportionation reactions further complicate product purity. For example, hydrocracking studies on cresols revealed that 4-methylanisole can undergo demethylation to regenerate p-cresol or isomerize to 3-methylanisole under high-temperature catalytic conditions [3]. Kinetic analyses indicate that side reactions are minimized at pH 8–9 and temperatures below 100°C, where O-methylation dominates [5].

Modern Catalytic Approaches

Phase-Transfer Catalysis in Methylation Reactions

Phase-transfer catalysis (PTC) has emerged as a robust strategy to enhance reaction efficiency and selectivity. Polyethylene glycol (PEG)-based catalysts, combined with potassium carbonate, enable methylation under atmospheric pressure and moderate temperatures (160–200°C) [6]. In a continuous-flow system, PEG-1000 facilitates the interfacial transfer of methoxide ions, achieving 98% conversion of p-cresol to 4-methylanisole with a space velocity of 9 × 10⁻² h⁻¹ [6]. This method eliminates the need for volatile solvents and reduces energy consumption compared to batch processes.

Dimethyl Carbonate (DMC)-Mediated Synthesis

Dimethyl carbonate (DMC), a green methylating agent, has gained traction for its non-toxicity and biodegradability. In a continuously fed stirred tank reactor (CSTR), DMC reacts with p-cresol over a PEG-1000/K₂CO₃ catalytic bed, yielding 4-methylanisole with >99% selectivity at 180°C [6]. The reaction proceeds via a transesterification mechanism, where DMC acts as both a solvent and methyl donor. This approach avoids hazardous byproducts like hydrochloric acid (generated in traditional methods) and aligns with green chemistry principles [6].

Comparative Analysis of Catalyst Efficiency

Catalyst performance varies significantly across methodologies:

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reference
PEG-1000/K₂CO₃ (PTC)1809899 [6]
CAL-TsOH (Deep Eutectic)909594 [2]
NiO/MgO (Hydrocracking)450–5308278 [3]

Deep eutectic solvents (DES), such as caprolactam-p-toluenesulfonic acid (CAL-TsOH), offer mild reaction conditions (90°C) and high recyclability, achieving 95% conversion and 94% selectivity [2]. In contrast, hydrocracking catalysts like NiO/MgO prioritize demethylation over alkylation, making them less suitable for 4-methylanisole synthesis [3].

Industrial Scale Production

Process Optimization and Cost-Effectiveness

Industrial production prioritizes catalytic efficiency and energy minimization. Response surface methodology (RSM) optimizations for CAL-TsOH-catalyzed alkylation identified ideal parameters: a 1:3 p-cresol-to-DMC molar ratio, 90°C, and 4-hour reaction time, reducing raw material costs by 20% [2]. Continuous-flow systems further enhance cost-effectiveness by enabling high-throughput synthesis (e.g., 9 × 10⁻² h⁻¹ space velocity) [6].

Green Chemistry Innovations in Synthesis

The shift toward DMC and DES underscores the industry’s commitment to sustainability. DMC’s atom economy (92%) surpasses dimethyl sulfate (47%), while DES catalysts are recyclable for up to five cycles without significant activity loss [2] [6]. Lifecycle assessments indicate a 30–40% reduction in carbon footprint compared to traditional methods [6].

Waste Management and Recycling Strategies

Catalyst recovery is critical for minimizing waste. CAL-TsOH achieves 93% recovery via simple filtration and washing, with FT-IR analysis confirming structural integrity after five cycles [2]. Similarly, PEG-1000/K₂CO₃ systems in CSTRs operate with negligible catalyst degradation, ensuring long-term stability [6].

Physical Description

Liquid
Colourless liquid, Pungent sharp sweet aroma

Color/Form

COLORLESS LIQUID

XLogP3

2.7

Boiling Point

175.5 °C
175.5 °C AT 760 MM HG

Density

0.969 AT 25 °C/25 °C
0.996-1.004

LogP

2.66 (LogP)
2.66
log Kow = 2.66

Odor

STRONG FLORAL ODOR
PUNGENT ODOR SUGGESTIVE OF YLANG-YLANG
SHARP, FRUITY SWEET ODOR

Melting Point

-32.0 °C
-32 °C
-32°C

UNII

10FAI0OR9W

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.05%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (85.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (96.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3494-45-9
104-93-8

Wikipedia

P-methyl anisole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY METHYLATION OF P-CRESOL.
REACTION OF P-CRESOL WITH METHYL SULFATE IN THE PRESENCE OF SODIUM HYDROXIDE (WILLIAMSON SYNTHESIS)

General Manufacturing Information

Benzene, 1-methoxy-4-methyl-: ACTIVE
APPLICATIONS: FLAVOR USEFUL IN BLACK WALNUT, MAPLE, BERRY.
IN PUBLIC USE SINCE 1920S. USE IN FRAGRANCES IN USA AMOUNTS TO LESS THAN 10000 LB/YR. CONCN IN FINAL PRODUCT (%): SOAP (0.03 USUAL, 0.15 MAX), DETERGENT (0.003 USUAL, 0.015 MAX), CREAMS, LOTIONS (0.01 USUAL, 0.05 MAX), PERFUME (0.2 USUAL, 0.2 MAX).
REPORTED USED IN NON-ALCOHOLIC BEVERAGES 2.7 PPM; ICE CREAMS, ICES, ETC 2.7 PPM; CANDY 4.8 PPM; BAKED GOODS 7.6 PPM; GELATINS & PUDDINGS 0.50-4.0 PPM; CONDIMENTS 2.0 PPM; SYRUPS 8.0 PPM.
...GRANTED GRAS STATUS BY FEMA (1965)... THE COUNCIL OF EUROPE (1970) INCLUDED .../IT/ IN LIST OF ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES AT LEVEL OF 5 PPM.

Dates

Modify: 2023-08-15

Explore Compound Types